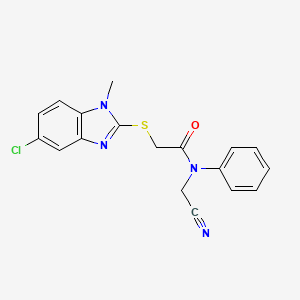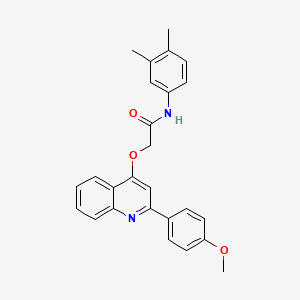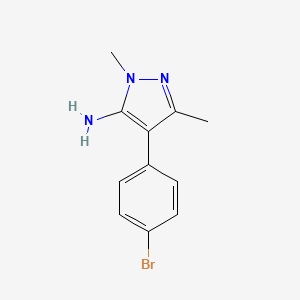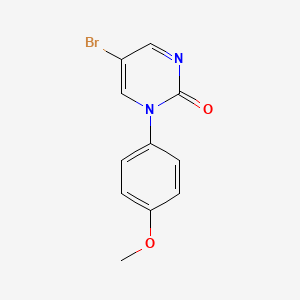
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide, also known as CB-30865, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs.
Wirkmechanismus
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide acts by inhibiting the activity of enzymes such as JAK2 and JAK3, which are involved in the regulation of cell growth and inflammation. By inhibiting these enzymes, 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide prevents the proliferation of cancer cells and reduces inflammation.
Biochemical and Physiological Effects:
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide also reduces inflammation by decreasing the production of pro-inflammatory cytokines. Additionally, 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has been found to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide is its potential use in the development of new drugs for the treatment of cancer and inflammation. Its low toxicity profile also makes it a promising candidate for further research. However, one limitation of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide. One potential direction is to study its efficacy in combination with other drugs for the treatment of cancer and inflammation. Another direction is to develop new formulations of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide that increase its solubility and bioavailability. Additionally, further studies are needed to determine the long-term effects of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide on the human body.
In conclusion, 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide is a promising compound with potential applications in the development of new drugs for the treatment of cancer and inflammation. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide and its future directions.
Synthesemethoden
The synthesis of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide involves the reaction of 5-chloro-1-methylbenzimidazole-2-thiol with N-(cyanomethyl)-N-phenylacetamide in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to have anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c1-22-16-8-7-13(19)11-15(16)21-18(22)25-12-17(24)23(10-9-20)14-5-3-2-4-6-14/h2-8,11H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLQHJPTYQKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B3003588.png)

![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)




![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

